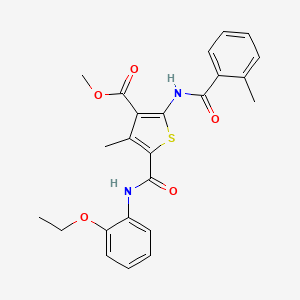
Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 5-((2-etoxifenil)carbamoil)-4-metil-2-(2-metilbenzamido)tiofeno-3-carboxilato de metilo es un compuesto orgánico complejo que pertenece a la clase de los derivados del tiofeno. Los tiofenos son compuestos heterocíclicos que contienen un átomo de azufre en un anillo de cinco miembros. Este compuesto en particular se caracteriza por su intrincada estructura, que incluye múltiples grupos funcionales como carbamoil, metil, etoxi y benzamido.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis del 5-((2-etoxifenil)carbamoil)-4-metil-2-(2-metilbenzamido)tiofeno-3-carboxilato de metilo normalmente implica reacciones orgánicas de varios pasos.
Formación del Núcleo de Tiofeno: El anillo de tiofeno se puede sintetizar mediante la síntesis de Paal-Knorr, que implica la ciclación de 1,4-dicetonas en presencia de una fuente de azufre.
Introducción de Sustituyentes: Los grupos etoxifenil, metil y benzamido se introducen mediante una serie de reacciones de sustitución. Por ejemplo, el grupo etoxifenil se puede introducir mediante una reacción de sustitución aromática nucleófila utilizando un haluro de etoxifenil adecuado y un nucleófilo.
Carbamoylación: El grupo carbamoil se introduce mediante una reacción con un derivado de isocianato.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y minimizar los costes. Esto podría incluir el uso de reactores de flujo continuo para una transferencia de calor y masa eficiente, así como el uso de catalizadores para mejorar las velocidades de reacción.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 5-((2-etoxifenil)carbamoil)-4-metil-2-(2-metilbenzamido)tiofeno-3-carboxilato de metilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para eliminar los grupos que contienen oxígeno o para convertir los dobles enlaces en enlaces simples.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila o electrófila, dependiendo de la naturaleza de los sustituyentes y las condiciones de reacción.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se pueden utilizar agentes reductores como hidruro de aluminio y litio (LiAlH₄) o borohidruro de sodio (NaBH₄).
Sustitución: Los reactivos como los haluros, los nucleófilos y los electrófilos se utilizan comúnmente en las reacciones de sustitución.
Productos Principales
Los principales productos que se forman a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o alcanos.
Aplicaciones Científicas De Investigación
Química: El compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Puede tener potencial como molécula bioactiva con aplicaciones en el descubrimiento y desarrollo de fármacos.
Medicina: El compuesto podría investigarse por sus posibles propiedades terapéuticas, como las actividades antiinflamatorias o anticancerígenas.
Industria: Puede utilizarse en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción del 5-((2-etoxifenil)carbamoil)-4-metil-2-(2-metilbenzamido)tiofeno-3-carboxilato de metilo dependería de su aplicación específica. En un contexto biológico, el compuesto puede interactuar con objetivos moleculares específicos, como enzimas o receptores, para ejercer sus efectos. Las vías implicadas podrían incluir la inhibición de la actividad enzimática, la modulación de la señalización del receptor o la interferencia con los procesos celulares.
Comparación Con Compuestos Similares
Compuestos Similares
- 6-cloro-4-((2-etoxifenil)amino)quinolina-2-carboxilato de metilo
- 4-metil-2-(2-metilbenzamido)tiofeno-3-carboxilato de metilo
Singularidad
El 5-((2-etoxifenil)carbamoil)-4-metil-2-(2-metilbenzamido)tiofeno-3-carboxilato de metilo es único debido a su combinación específica de grupos funcionales y el núcleo de tiofeno. Esta estructura única puede conferir propiedades químicas y actividades biológicas distintas en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C24H24N2O5S |
|---|---|
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
methyl 5-[(2-ethoxyphenyl)carbamoyl]-4-methyl-2-[(2-methylbenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H24N2O5S/c1-5-31-18-13-9-8-12-17(18)25-22(28)20-15(3)19(24(29)30-4)23(32-20)26-21(27)16-11-7-6-10-14(16)2/h6-13H,5H2,1-4H3,(H,25,28)(H,26,27) |
Clave InChI |
XBZFQNHKGUNVMY-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=CC=C3C)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


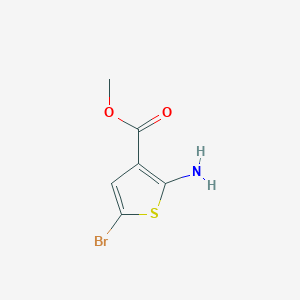






![[2,3'-Bipyridine]-6-carbaldehyde](/img/structure/B12078669.png)
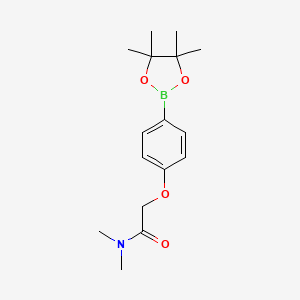
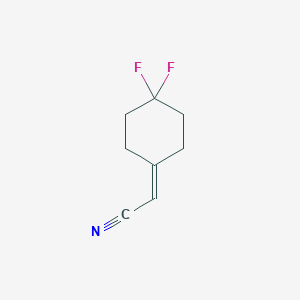
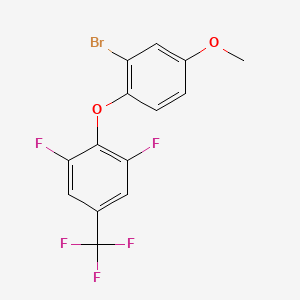
![[[5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B12078689.png)


